2,6-Difluorophenyl Is the Optimal Aryl Substituent for CDK2/CDK9 Dual Inhibition Among Pyrimidine-2,4-diamine Analogs
In a systematic SAR study of N2,N4-disubstituted pyrimidine-2,4-diamines, the 2,6-difluorophenyl R1 substituent (compound 2e) was identified as optimal among all aryl variants tested, including 2-fluorophenyl (2b), 3-fluorophenyl (2c), 4-fluorophenyl (2d), 2,4-difluorophenyl (2f), 3,5-difluorophenyl (2g), and 2,6-dichlorophenyl analogs [1]. Compound 2e, which contains the same 2,6-difluorophenyl-pyrimidine core as the target compound, exhibited IC50 values of 0.24 μM (240 nM) against CDK2/cyclin A and 0.095 μM (95 nM) against CDK9/cyclin T1 [1]. In contrast, the non-fluorinated phenyl analog (compound 2a) showed reduced potency against CDK2, and the regioisomeric 2,4-difluorophenyl variant (2f) displayed diminished activity against CDK9 [1]. The 2,6-difluorophenyl substitution was preserved throughout the second-generation series (compounds 3a–3o), confirming its privileged status for this kinase inhibition chemotype [1].
| Evidence Dimension | CDK2/cyclin A and CDK9/cyclin T1 inhibitory activity (IC50) for N2,N4-disubstituted pyrimidine-2,4-diamines with varying R1 aryl substituents |
|---|---|
| Target Compound Data | Compound 2e (R1 = 2,6-difluorophenyl): CDK2 IC50 = 0.24 ± 0.04 μM; CDK9 IC50 = 0.095 ± 0.004 μM |
| Comparator Or Baseline | 2a (R1 = phenyl): CDK2 IC50 not specifically reported but less potent than 2e; 2b (2-fluorophenyl): CDK2 IC50 = 1.10 ± 0.15 μM, CDK9 IC50 = 0.48 ± 0.22 μM; 2f (2,4-difluorophenyl): CDK2 IC50 reduced vs. 2e; 2g (3,5-difluorophenyl): CDK9 IC50 reduced vs. 2e |
| Quantified Difference | Compound 2e (2,6-difluorophenyl) showed 4.6-fold more potent CDK2 inhibition than 2b (2-fluorophenyl) and 5.1-fold more potent CDK9 inhibition than 2b; 2,6-difluorophenyl was identified as the optimal R1 substituent among all tested aryl variants |
| Conditions | In vitro enzymatic inhibition assay using purified CDK2/cyclin A and CDK9/cyclin T1 complexes; IC50 values interpolated from dose-response data with six concentrations, each test performed in duplicate |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, this SAR evidence demonstrates that the 2,6-difluorophenyl substitution pattern provides quantifiably superior CDK2/CDK9 dual inhibition compared to non-fluorinated, mono-fluorinated, and regioisomeric difluorophenyl analogs, making 6-(2,6-difluorophenyl)pyrimidin-4-amine a non-substitutable core scaffold.
- [1] Wang, Y.; Chen, X.; Yan, Z.; et al. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances 2018, 8, 14268–14278. Table 1: Compound 2e (R1 = 2,6-difluorophenyl) IC50 values of 0.24 μM (CDK2/cyclin A) and 0.095 μM (CDK9/cyclin T1); identified as optimal R1 substituent. View Source
